Methyl 5-fluoro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a fluorine atom in the structure enhances its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-fluoro-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with β,γ-unsaturated hydrazones . Another method includes the reaction of terminal alkynes with aromatic aldehydes and molecular iodine, followed by treatment with hydrazines . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions using cost-effective and thermally stable catalysts like Amberlyst-70 . This method is eco-friendly and provides a simple reaction workup.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrazine derivatives, and nucleophiles. Reaction conditions are generally mild, involving solvents like ethanol or DMSO and catalysts like iodine or Amberlyst-70 .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
Methyl 5-fluoro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways . The compound can inhibit enzyme activity by forming stable complexes with the active sites .
Comparison with Similar Compounds
Methyl 5-fluoro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: This compound lacks the fluorine atom, resulting in different reactivity and biological activity.
3,5-Disubstituted pyrazoles: These compounds have different substituents at the 3 and 5 positions, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C5H5FN2O2 |
---|---|
Molecular Weight |
144.10 g/mol |
IUPAC Name |
methyl 5-fluoro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) |
InChI Key |
UAVMOQFUVFCGFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.